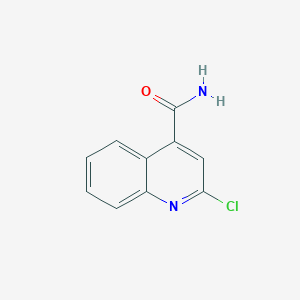

2-Chlorchinolin-4-carboxamid

Übersicht

Beschreibung

2-Chloroquinoline-4-carboxamide, also known as 2-CQA, is a versatile and important molecule in the field of organic chemistry. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is used in a variety of applications in both the laboratory and industry. We will also discuss some potential future directions for 2-CQA research.

Wissenschaftliche Forschungsanwendungen

Grundgerüst in der Medikamentenentwicklung

Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat aufgrund seines breiten Spektrums an Bioaktivität erhebliche Aufmerksamkeit als Grundgerüst in der Medikamentenentwicklung erhalten . Dazu gehört 2-Chlorchinolin-4-carboxamid, ein Derivat von Chinolin .

Antikrebsmittel

Chinolin-basierte Verbindungen, darunter this compound, wurden als potente Antikrebsmittel gegen Brust-, Lungen- und ZNS-Tumoren beschrieben . Sie haben im Vergleich zum Referenzstandard Doxorubicin gute antiproliferative Aktivitäten gegen vier Zelllinien gezeigt: MCF-7, CACO, HepG-2 und HCT-116 .

Apoptoseinduktoren

Chinolin-Carboxamid-Derivate wurden gefunden, die Apoptose induzieren, einen Prozess des programmierten Zelltods. Dies wird durch Herunterregulierung von Bcl-2 und Heraufregulierung von BAX und Caspase-3 erreicht .

Pim-1-Kinase-Inhibitoren

Chinolin-Carboxamid-Derivate wurden gefunden, die Pim-1-Kinase, eine Art Proteinkinase, hemmen. Proteinkinasen sind die wichtigsten Regulatoren des Zellüberlebens und der Zellproliferation, was sie zu einem vielversprechenden Ziel für Krebsbehandlungen macht .

Antibakterielle Aktivität

Eine Reihe neuartiger Chinolin-6-Carboxamide und 2-Chlorchinolin-4-Carboxamide wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht .

Zukünftige Medikamentenentwicklung

Aufgrund der Fülle an Informationen über das medizinische Potenzial von Chinolin und seinen funktionalisierten Derivaten, darunter this compound, könnte sich für Medizinalchemiker ein neues Fenster der Möglichkeiten öffnen, um für die zukünftige Medikamentenentwicklung weitere biomolekulare Chinoline zugänglich zu machen .

Zukünftige Richtungen

The future directions for research on 2-Chloroquinoline-4-carboxamide could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of quinoline derivatives, there is potential for the development of new drugs based on these compounds .

Wirkmechanismus

Target of Action

The primary targets of 2-Chloroquinoline-4-carboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .

Mode of Action

2-Chloroquinoline-4-carboxamide: interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition disrupts the normal functioning of the kinases, leading to a decrease in cell survival and proliferation .

Biochemical Pathways

The action of 2-Chloroquinoline-4-carboxamide affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .

Result of Action

The result of the action of 2-Chloroquinoline-4-carboxamide is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases .

Biochemische Analyse

Biochemical Properties

2-Chloroquinoline-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. 2-Chloroquinoline-4-carboxamide has been shown to interact with several protein kinases, including Pim-1 kinase, which is involved in cell survival and proliferation . The compound inhibits Pim-1 kinase activity, leading to the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic proteins such as BAX and Caspase-3 . These interactions result in the induction of apoptosis in cancer cells.

Cellular Effects

2-Chloroquinoline-4-carboxamide exhibits significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins . It down-regulates the expression of Bcl-2, an anti-apoptotic protein, and up-regulates the expression of BAX and Caspase-3, which are pro-apoptotic proteins . Additionally, 2-Chloroquinoline-4-carboxamide inhibits cell proliferation by targeting Pim-1 kinase, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of action of 2-Chloroquinoline-4-carboxamide involves its interaction with protein kinases, particularly Pim-1 kinase . The compound binds to the active site of Pim-1 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, resulting in the induction of apoptosis . Additionally, 2-Chloroquinoline-4-carboxamide modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroquinoline-4-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Chloroquinoline-4-carboxamide maintains its anticancer activity, inducing apoptosis and inhibiting cell proliferation in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Chloroquinoline-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, 2-Chloroquinoline-4-carboxamide may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses

Metabolic Pathways

2-Chloroquinoline-4-carboxamide is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Chloroquinoline-4-carboxamide, leading to the formation of metabolites that are subsequently excreted from the body . The compound’s metabolism affects its bioavailability and therapeutic efficacy, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

The transport and distribution of 2-Chloroquinoline-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Chloroquinoline-4-carboxamide binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within cells influence its biological activity and therapeutic potential.

Subcellular Localization

2-Chloroquinoline-4-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other biomolecules . Additionally, 2-Chloroquinoline-4-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications influence the compound’s stability, activity, and therapeutic efficacy.

Eigenschaften

IUPAC Name |

2-chloroquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFJWCMEHEJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350687 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4295-16-3 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

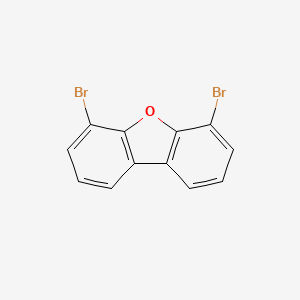

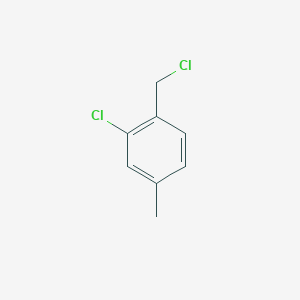

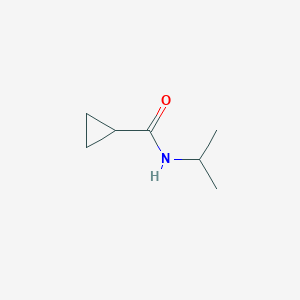

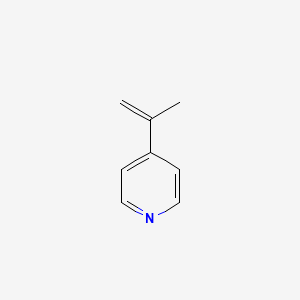

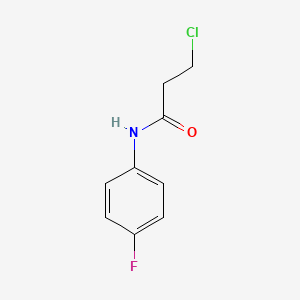

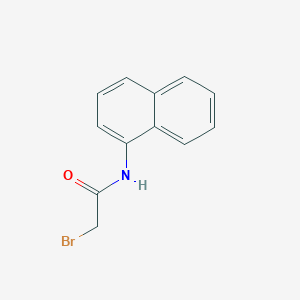

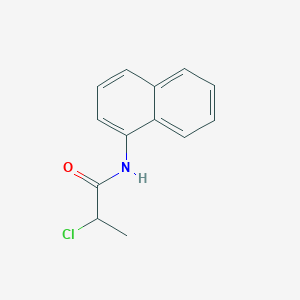

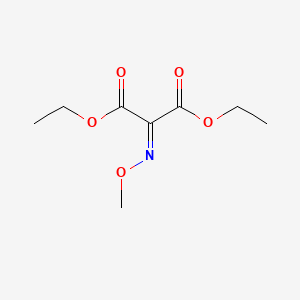

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 2-chloroquinoline-4-carboxamide derivatives?

A1: The research paper [] focuses on the synthesis and antibacterial activity of novel quinoline carboxamide derivatives, including 2-chloroquinoline-4-carboxamides. The key finding is that these synthesized compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. The study does not delve into the specific mechanism of action or other properties of these compounds.

Q2: What are the limitations of the information available in the research paper about the structure-activity relationship (SAR) of 2-chloroquinoline-4-carboxamides?

A2: While the paper [] describes the synthesis of various 2-chloroquinoline-4-carboxamide derivatives, it provides limited information on the specific impact of structural modifications on antibacterial activity, potency, and selectivity. Further studies are needed to establish a comprehensive SAR profile for this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)